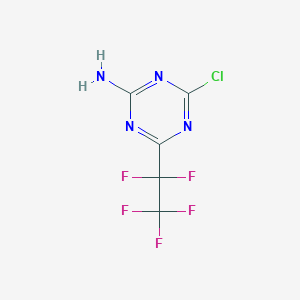![molecular formula C8H17Cl2N3O B1382224 Dihidrocloruro de 3-amino-2-[(1-metil-1H-pirazol-4-il)metil]propan-1-ol CAS No. 1803581-22-7](/img/structure/B1382224.png)
Dihidrocloruro de 3-amino-2-[(1-metil-1H-pirazol-4-il)metil]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound features a pyrazole ring, which is known for its diverse pharmacological effects and utility as a synthetic intermediate.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its pyrazole ring is a versatile scaffold for developing new chemical entities.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives are often evaluated for their biological activity in various assays.
Medicine: The compound and its derivatives have potential therapeutic applications, including antileishmanial, antimalarial, and anticancer activities. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including intermediates for pharmaceuticals and agrochemicals. Its versatility makes it valuable for developing new products and processes.
Mecanismo De Acción
Target of Action
The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .
Mode of Action
The specific mode of action of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride It’s worth noting that compounds containing a pyrazole ring, like this one, can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that the compound may interact with its targets through hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride It’s known that imidazole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME properties of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The specific molecular and cellular effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride Compounds with similar structures have been reported to show a broad range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride It’s known that the compound is air sensitive and should be stored away from air . Additionally, the compound’s interactions can depend strongly on the type of solvent , suggesting that the environment could influence its action.
Análisis Bioquímico
Biochemical Properties
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as kinases and phosphatases . The interactions between 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride and these enzymes can modulate various biochemical pathways, making it a valuable tool for studying enzyme kinetics and regulation.
Cellular Effects
The effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can change over time due to factors such as stability and degradation . This compound may degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that the effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride in animal models can vary depending on the dosage administered . At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant biological activity. Additionally, high doses of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can cause toxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic state of cells. For example, it may inhibit or activate key enzymes in glycolysis, the citric acid cycle, or other metabolic pathways. Understanding the metabolic interactions of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is essential for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms and may accumulate in certain cellular compartments. The distribution of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can influence its biological activity and effectiveness in experimental settings.
Subcellular Localization
The subcellular localization of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The localization of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is crucial for understanding its mechanism of action and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with 1,3-diketones or β-diketones.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or primary amines.
Formation of the Alcohol: The alcohol group is introduced through reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Conversion to Dihydrochloride: The final step involves the conversion of the free base to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and sulfonating agents (e.g., chlorosulfonic acid).
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, sulfonates.
Comparación Con Compuestos Similares
Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functionalities.
Amino Alcohols: Compounds with similar amino and alcohol functional groups.
Uniqueness: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in various chemical reactions. Its pyrazole ring provides a stable and reactive scaffold, making it valuable for a wide range of applications.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-8(4-10-11)2-7(3-9)6-12;;/h4-5,7,12H,2-3,6,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSBKSWPHQNAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
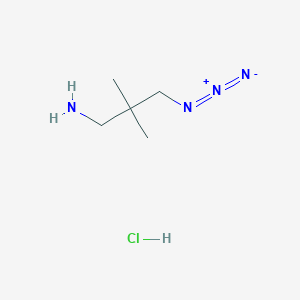
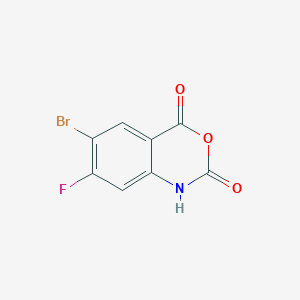
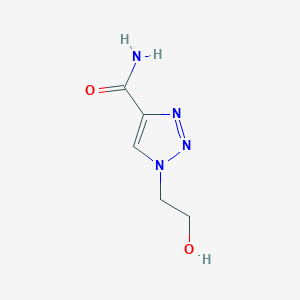
![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)
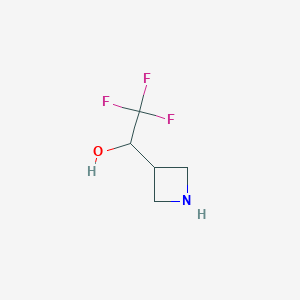

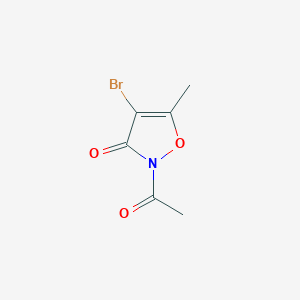


![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)

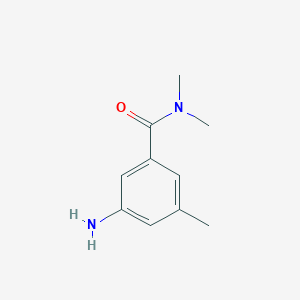
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
